Perfluorotetracosane

Thermal analysis Phase-change materials Perfluoroalkane calibration standards

Researchers characterizing high-MW PTFE face solvent instability above 300°C, compromising light-scattering data. Perfluorotetracosane (CAS 1766-41-2) is the only perfluoroalkane demonstrated stable at 325°C for PTFE dissolution and laser light-scattering characterization. • Thermally stable at 325°C-shorter homologs (C20, C16) boil below this threshold, making them unsuitable substitutes. • High vaporization enthalpy (141.4 kJ/mol) ensures minimal evaporative solvent loss during static/dynamic light-scattering measurements. • Certified MS analytical standard with monoisotopic mass anchor at m/z 1237.92, extending calibration range above m/z 1000 and reducing extrapolation error. • Patent-preferred fluorinated wax (US 2015/0322272) for superhydrophobic coatings with water contact angles exceeding 150°. Supplied as ≥98% purity crystalline solid with full batch traceability.

Molecular Formula C24F50
Molecular Weight 1238.2 g/mol
CAS No. 1766-41-2
Cat. No. B167749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluorotetracosane
CAS1766-41-2
Molecular FormulaC24F50
Molecular Weight1238.2 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C24F50/c25-1(26,3(29,30)5(33,34)7(37,38)9(41,42)11(45,46)13(49,50)15(53,54)17(57,58)19(61,62)21(65,66)23(69,70)71)2(27,28)4(31,32)6(35,36)8(39,40)10(43,44)12(47,48)14(51,52)16(55,56)18(59,60)20(63,64)22(67,68)24(72,73)74
InChIKeyAXFFGMPNSZVEDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Perfluorotetracosane Physicochemical Baseline


Perfluorotetracosane (C₂₄F₅₀, MW 1238.18 g/mol) is a linear, fully fluorinated alkane belonging to the perfluoroalkane homologous series [1]. It is a crystalline solid at ambient temperature with a melting point of 188–190 °C (461–463 K) and an enthalpy of fusion of 100.8 kJ/mol [1][2]. This compound serves as a high-molecular-weight oligomeric model for poly(tetrafluoroethylene) (PTFE) and finds specialized use as a high-temperature solvent for PTFE characterization and as an analytical standard for mass spectrometry [3].

Perfluorotetracosane Advantages Over Shorter Perfluoroalkanes


Within the n-perfluoroalkane series, chain length dictates every thermodynamically relevant property—fusion temperature, fusion enthalpy, vaporization enthalpy, sublimation enthalpy, and solid–mesophase transition temperatures all scale with the number of –CF₂– units [1][2]. Substituting perfluorotetracosane (C₂₄) with a shorter homolog such as perfluoroeicosane (C₂₀) or perfluorohexadecane (C₁₆) therefore introduces a quantifiable drop in thermal stability, phase-change energetics, and solvent capability at elevated temperatures. These differences are large enough that a procurement decision based solely on chemical similarity without accounting for chain-length-dependent property scaling will result in underperformance or outright incompatibility in the target application [3].

Perfluorotetracosane Quantitative Evidence vs. Short-Chain Analogs


Fusion Enthalpy and Melting Point Advantage

Perfluorotetracosane exhibits a fusion enthalpy 25.4% higher than that of perfluoroeicosane, directly reflecting stronger cohesive energy in the solid state [1]. The melting point is also 27.3 K higher, extending the upper temperature limit for applications requiring a persistent solid phase [1].

Thermal analysis Phase-change materials Perfluoroalkane calibration standards

Vaporization Enthalpy Advantage

The vaporization enthalpy of perfluorotetracosane (141.4 ± 2.2 kJ/mol) exceeds that of perfluoroeicosane (113.7 ± 7.4 kJ/mol) by 24.4% and that of perfluorohexadecane (88.6 ± 4.0 kJ/mol) by 59.6% [1]. This linear dependence on CF₂ number confirms that each additional –CF₂– group increments ΔvapH by approximately 4.4 kJ/mol [1].

Vaporization thermodynamics Volatility assessment Perfluorocarbon handling

Sublimation Enthalpy Advantage

Perfluorotetracosane exhibits a sublimation enthalpy of 168.3 ± 11.1 kJ/mol, which is 13.7% greater than that of perfluoroeicosane (148 ± 8.8 kJ/mol) and 43.1% greater than that of perfluorohexadecane (117.6 ± 4.9 kJ/mol) [1]. This large increase per –CF₂– group underscores the compound’s significantly lower propensity to sublimate under vacuum.

Sublimation thermodynamics Thin-film deposition Perfluorocarbon volatility

Solid–Mesophase Transition Advantage

Using the functional relationships established from adiabatic calorimetry data for n ≥ 12 perfluoroalkanes, the disordering transition temperature Td and isotropization temperature Ti can be predicted as Td = 295(n − 1.55)/(n + 7.55) and Ti = 605(n − 3.56)/(n + 2.75) [1]. For perfluorotetracosane (n = 24), Td ≈ 210 K and Ti ≈ 462 K. For perfluoroeicosane (n = 20), Td ≈ 198 K and Ti ≈ 437 K.

Solid-state phase transitions Crystal engineering PTFE model compounds

High-Temperature PTFE Solvent Capability

Perfluorotetracosane has been successfully employed as a solvent for poly(tetrafluoroethylene) at 325 °C, enabling static and dynamic laser light scattering determination of molecular weight distribution [1][2]. Shorter perfluoroalkanes such as perfluoroeicosane (C₂₀F₄₂, Tboil ≈ 320 °C) or perfluorohexadecane (C₁₆F₃₄, Tboil ≈ 240 °C) lack the requisite thermal stability and high boiling point to serve this role at 325 °C without significant vaporization [3].

PTFE molecular weight distribution Laser light scattering Polymer solution thermodynamics

High-Mass Anchor for MS Calibration

Perfluorotetracosane is commercially supplied as an analytical standard specifically for mass spectrometry (Sigma-Aldrich product no. 77298) . Its monoisotopic mass of 1237.92 Da provides a high-mass calibration point that is inaccessible with shorter perfluoroalkane standards: perfluoroeicosane (monoisotopic mass ≈ 1037.90 Da), perfluorohexadecane (≈ 837.87 Da), and perfluorododecane (≈ 637.84 Da) . In mass spectrometry, calibration accuracy improves when reference ions bracket the analyte mass; thus, the higher mass of C₂₄F₅₀ reduces extrapolation error for analytes above m/z 1000 [1].

Mass spectrometry calibration High-mass reference standards Perfluorocarbon mass markers

Perfluorotetracosane Application Scenarios


PTFE Solvent for Laser Light Scattering

Perfluorotetracosane is the only perfluoroalkane solvent with demonstrated stability at 325 °C for dissolving and characterizing high-molecular-weight PTFE via static and dynamic laser light scattering [1]. Its vaporization enthalpy (141.4 kJ/mol) and high boiling point ensure minimal solvent loss during measurement, while its chemical inertness prevents polymer degradation. Shorter-chain perfluoroalkanes cannot be substituted because they boil below 325 °C (e.g., C₂₀ boils at ~320 °C; C₁₆ at ~240 °C) [2]. This application scenario directly follows from the vaporization enthalpy differentiation established in Section 3, Evidence Item 2.

Thermal Evaporation Source for Omniphobic Coatings

Perfluorotetracosane is explicitly claimed as the preferred fluorinated wax in patent US 2015/0322272 for producing surfaces with water contact angles exceeding 150° and oil contact angles exceeding 90° [3]. Its high sublimation enthalpy (168.3 kJ/mol) provides slower, more controllable evaporation under vacuum compared to shorter perfluoroalkanes, yielding more uniform film thickness and surface roughness control [2]. The higher melting point (188–190 °C) also ensures that the deposited film remains solid under conditions where coatings from lower homologs would soften, directly linking to the fusion enthalpy evidence in Section 3, Evidence Item 1.

High-Mass Calibration Standard for EI-MS

Perfluorotetracosane serves as a certified analytical standard for mass spectrometry, offering a monoisotopic mass anchor at m/z 1237.92 . Compared to shorter perfluoroalkane standards (e.g., perfluoroeicosane at ~1038 Da, perfluorohexadecane at ~838 Da), the additional 200–600 Da extends the calibration range and reduces extrapolation error for analytes above m/z 1000 [4]. This scenario is a direct consequence of the mass differentiation evidence presented in Section 3, Evidence Item 6.

Model Compound for PTFE Phase and Electronic Studies

As an oligomeric model of PTFE, perfluorotetracosane exhibits well-defined solid–mesophase disordering (Td ≈ 210 K) and isotropization (Ti ≈ 462 K) transitions that closely approach the thermodynamic behavior of the high polymer [5]. The higher isotropization temperature relative to perfluoroeicosane (Ti ≈ 437 K) permits investigation of mesophase properties and intramolecular energy-band dispersion over a wider temperature window without melting [6]. This application stems directly from the solid–mesophase transition differentiation quantified in Section 3, Evidence Item 4.

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